ON123300 - 1357470-29-1

ON123300

Catalog Number: EVT-277399
CAS Number: 1357470-29-1
Molecular Formula: C24H27N7O
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Narazaciclib is an orally bioavailable inhibitor of NUAK family SNF1-like kinase 1 (AMPK-related protein kinase 5; ARK5), and the cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon oral administration,narazaciclib specifically binds to and inhibits ARK5, which interferes with the activation of ARK5-mediated signal transduction pathways and reduces cell proliferation in cancer cells that overexpress ARK5. In addition, ON 123300 inhibits CDK4 and 6 and prevents the phosphorylation of retinoblastoma (Rb) protein in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, which causes G1 phase cell cycle arrest, suppresses DNA synthesis and inhibits cancer cell growth. ARK5, a member of the AMP-activated protein kinase (AMPK) family, is associated with tumor growth and invasion. Overexpression of CDK4/6, which is seen in certain types of cancer, causes cell cycle deregulation.
Overview

ON123300 is a small molecule multikinase inhibitor that has emerged as a promising candidate in the field of cancer therapeutics. It was identified through a series of pharmacokinetic and pharmacodynamic-driven drug development approaches, specifically targeting pathways involved in tumor growth and survival. The compound primarily inhibits cyclin-dependent kinases (CDK) and phosphoinositide 3-kinase delta (PI3K-δ), making it a potential agent for treating various malignancies, particularly those resistant to conventional therapies.

Source

The compound was developed as part of an extensive screening process aimed at discovering effective agents for brain tumor chemotherapy. ON123300 was derived from a larger series of low molecular weight compounds, with favorable pharmacokinetic properties that allow it to penetrate the blood-brain barrier effectively .

Classification

ON123300 is classified as a multikinase inhibitor. It primarily targets CDK4 and CDK6, which are crucial for cell cycle regulation, and PI3K-δ, which plays a significant role in cell signaling pathways that promote cell survival and proliferation. Its ability to inhibit multiple kinases positions it as a versatile therapeutic agent in oncology .

Synthesis Analysis

Methods

The synthesis of ON123300 involves several steps that prioritize the formation of key functional groups necessary for its biological activity. The compound is synthesized through organic chemistry techniques that include:

  1. Formation of the Core Structure: The initial step involves constructing the pyrido[2,3-d]pyrimidin-7-one core, which is essential for its kinase inhibitory properties.
  2. Substitution Reactions: Various substituents are introduced at specific positions on the core structure to enhance potency and selectivity towards target kinases.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical details regarding the synthesis can vary based on specific laboratory protocols but typically involve standard organic synthesis techniques such as refluxing, crystallization, and chromatography .

Molecular Structure Analysis

Structure

The molecular structure of ON123300 features a complex arrangement that includes:

  • A pyrido[2,3-d]pyrimidin-7-one core.
  • Various substituents including piperidine and cyclopentyl groups which contribute to its binding affinity and selectivity.

Data

The molecular formula of ON123300 is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 320.42 g/mol. The structural configuration allows for effective interaction with its kinase targets, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions

ON123300 has been shown to engage in several key biochemical reactions:

Mechanism of Action

Process

ON123300 exerts its anticancer effects primarily through dual inhibition:

  1. Inhibition of Cyclin-Dependent Kinases: By inhibiting CDK4/6, ON123300 disrupts the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest.
  2. Targeting PI3K Pathway: The compound also inhibits PI3K-δ, affecting downstream signaling pathways that promote cell survival and proliferation.

This dual action not only halts tumor growth but also promotes apoptosis in cancer cells resistant to other treatments .

Data

In preclinical studies, ON123300 demonstrated significant antitumor activity in xenograft models, inhibiting tumor growth effectively when administered at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ON123300 is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents and moderate solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: ON123300 is reactive towards kinases due to its ATP-competitive nature, allowing it to form stable complexes with target enzymes.

Relevant data from studies indicate that ON123300 maintains its inhibitory activity across various conditions, making it a robust candidate for further development .

Applications

Scientific Uses

ON123300 has potential applications in various scientific domains:

  1. Cancer Therapy: It is primarily investigated for use in treating hematological malignancies and solid tumors due to its ability to target multiple signaling pathways involved in cancer progression.
  2. Combination Therapies: Research indicates that ON123300 can be effectively used in combination with other chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
  3. Preclinical Studies: The compound is currently undergoing various preclinical evaluations to assess its safety profile and therapeutic potential before advancing to clinical trials .
Introduction to ON123300: Chemical and Pharmacological Profile

Structural Characterization and Physicochemical Properties

ON123300 (chemical name: N-{2-[(4-cyanophenyl)amino]-4-[(4-methylpiperazin-1-yl)methyl]pyridin-3-yl}cyclopropanecarboxamide) is a low molecular weight organic compound with the molecular formula C₂₄H₂₇N₇O and a molecular weight of 429.52 g/mol. Its CAS registry number (1357470-29-1) provides a unique identifier for this investigational agent. The compound features a distinctive cyanopyridine core that contributes significantly to its kinase-binding capabilities, complemented by a cyclopropyl carboxamide group and a methylpiperazine moiety that enhances solubility and target interaction [4] [8].

Table 1: Fundamental Physicochemical Properties of ON123300

PropertyValue
Molecular FormulaC₂₄H₂₇N₇O
Molecular Weight429.52 g/mol
CAS Registry Number1357470-29-1
Solubility in DMSO29 mg/mL (67.51 mM)
Aqueous SolubilityInsoluble in water
Alcoholic SolubilityInsoluble in ethanol

The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at concentrations reaching 29 mg/mL (67.51 mM), but exhibits poor aqueous solubility, necessitating specialized formulations for in vivo administration. Preclinical formulations typically employ carboxymethylcellulose sodium (CMC-Na) suspensions at concentrations ≥5 mg/mL to achieve homogeneous distribution for oral and intraperitoneal delivery. This solubility profile presents formulation challenges but is counterbalanced by the compound's favorable blood-brain barrier penetration capabilities, as evidenced by brain partition coefficient values exceeding 2.5 in murine models [4] [8] [10]. The structural architecture of ON123300 facilitates interactions with multiple kinase ATP-binding pockets while maintaining sufficient lipophilicity for central nervous system penetration—a critical attribute for targeting brain malignancies [1].

Pharmacological Classification as a Multi-Kinase Inhibitor

ON123300 represents a rationally designed, first-in-class multi-kinase inhibitor exhibiting potent nanomolar inhibition against several critical oncogenic kinases. Its primary targets cluster within two functional categories: cell cycle regulators (CDK4/6) and metabolic signaling kinases (ARK5/NUAK1), complemented by significant activity against receptor tyrosine kinases involved in tumor angiogenesis and proliferation pathways [2] [4].

Table 2: Primary Kinase Targets and Inhibition Profile of ON123300

Target KinaseIC₅₀ (nM)Biological Function
CDK4/Cyclin D13.9Cell cycle G1/S transition
ARK5 (NUAK1)5.0AMPK-related energy metabolism
CDK6/Cyclin D19.8Cell cycle progression
RET9.2Proto-oncogene receptor tyrosine kinase
Fyn11.0SRC-family kinase signaling
PDGFRβ26.0Platelet-derived growth factor receptor
FGFR126.0Fibroblast growth factor receptor
PI3K-δ144.0Phosphoinositide 3-kinase isoform

The compound demonstrates remarkable selectivity, with over 100-fold greater potency against CDK4 compared to CDK1, CDK2, CDK5, and CDK8. This selective inhibition profile translates to distinct biological effects at varying concentrations: at lower concentrations (0.1-1.0 μM), ON123300 induces G1 cell cycle arrest through CDK4/6 inhibition and subsequent hypophosphorylation of retinoblastoma protein (pRb). At higher concentrations (>1 μM), it promotes caspase-dependent apoptosis through mechanisms attributed to combined Ark5 and receptor tyrosine kinase inhibition [2] [8]. This dual mechanism differentiates ON123300 from commercially available CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) by providing cytotoxic rather than cytostatic effects [7] [9].

The compound's multi-targeted nature produces complex signaling network effects. While effectively suppressing Akt phosphorylation through upstream kinase inhibition, ON123300 simultaneously induces paradoxical Erk activation through two distinct mechanisms: (1) relief of Akt-mediated inhibitory phosphorylation at C-Raf S259, and (2) initiation of a p70S6K-dependent negative feedback loop on PI3K signaling. This unintended consequence necessitates combination strategies, particularly with EGFR inhibitors like gefitinib, which effectively abrogate Erk activation while enhancing Akt suppression [1] [3].

Historical Development and Rationale for Discovery

The development of ON123300 emerged from a pharmacokinetic/pharmacodynamic (PK/PD)-driven drug discovery paradigm aimed at addressing the critical need for blood-brain barrier penetrating agents in neuro-oncology. Initial screening of the ON123 series—comprising 154 low molecular weight compounds—prioritized ON123300 based on its favorable brain penetration capabilities alongside promising kinase inhibition profiles. This approach specifically targeted glioblastoma multiforme (GBM), where existing therapies offered limited survival benefits despite multimodal treatment approaches [1] [3].

The molecular rationale centered on simultaneous inhibition of the RTK/RAS/PI(3)K signaling cascades—frequently hyperactivated in GBM through EGFR mutations/amplifications, PDGFR overexpression, and pathological FGFR1 signaling. Preclinical studies in U87MG glioma models demonstrated high brain tumor accumulation following intravenous administration (5-25 mg/kg), with brain partition coefficients ≥2.5 confirming efficient CNS penetration. These studies revealed dose-dependent suppression of p-Akt alongside the aforementioned Erk activation, highlighting both the promise and limitations of single-agent therapy [1] [3].

The clinical development pathway accelerated following demonstration of synergistic cytotoxicity with EGFR inhibitors. In 2020, Onconova Therapeutics filed an Investigational New Drug (IND) application with the FDA, leading to Phase 1 trial initiation in 2021 (NCT04739293). The clinical strategy specifically targeted patients with relapsed/refractory advanced cancers, including HR+ HER2- metastatic breast cancer resistant to second-generation CDK4/6 inhibitors—addressing a critical unmet medical need. Parallel Phase 1 studies initiated by HanX Biopharmaceuticals in China (NCT06351644) explored alternative dosing schedules (21-day cycles versus 28-day cycles in the U.S. trial) to optimize therapeutic regimens [7] [9].

The compound's development pipeline expanded to include hematologic malignancies based on compelling preclinical data in mantle cell lymphoma (MCL) models, where it demonstrated potent inhibition of tumor growth through dual targeting of CDK4/Rb and PI3K/AKT/mTOR pathways. This exemplifies the translational versatility of ON123300 beyond solid tumors, positioning it as a promising therapeutic candidate for multiple oncology indications including multiple myeloma, advanced colorectal carcinoma, hepatocellular carcinoma, and inoperable glioblastoma [7] [9].

Table 3: ON123300 Synonyms and Clinical Development Status

DesignationApplication ContextSource
ON123300Primary research designation [1] [3]
NarazaciclibClinical development designation [4] [7]
ON-123300Variant spelling in publications [8]
Selleck S8161Commercial research product [10]

Properties

CAS Number

1357470-29-1

Product Name

ON123300

IUPAC Name

8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28)

InChI Key

VADOZMZXXRBXNY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

ON-123300; ON 123300; ON123300.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.